molecular formula C23H15N3O4S B2552364 N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 922615-86-9

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2552364
CAS No.: 922615-86-9
M. Wt: 429.45
InChI Key: WZXPFYZYTURGLU-UHFFFAOYSA-N
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Description

This compound integrates a 3H-benzo[f]chromene (a fused coumarin derivative) core linked via a carboxamide bridge to a 1,3,4-oxadiazole ring substituted at the 5-position with a 3-(methylthio)phenyl group. The methylthio (-SMe) substituent on the phenyl ring may modulate lipophilicity and influence binding to hydrophobic pockets in biological targets .

Properties

IUPAC Name

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O4S/c1-31-15-7-4-6-14(11-15)21-25-26-23(30-21)24-20(27)18-12-17-16-8-3-2-5-13(16)9-10-19(17)29-22(18)28/h2-12H,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXPFYZYTURGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic synthesis:

  • Step 1 Synthesis of 1,3,4-oxadiazole: - Starting from a hydrazide, react it with an aromatic acid chloride to form the 1,3,4-oxadiazole ring. This step usually requires a dehydrating agent like polyphosphoric acid or concentrated sulfuric acid.

  • Step 2 Formation of Benzofuran Core: - The benzofuran core can be prepared via a cyclization reaction of a suitable precursor such as 2-hydroxybenzaldehyde with an active methylene compound in the presence of an acid catalyst.

  • Step 3 Coupling Reactions: - The oxadiazole and benzofuran intermediates are then coupled through a series of reactions, typically involving amide bond formation using reagents such as EDCI (ethyl(dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production may utilize more scalable methods such as continuous flow chemistry to ensure high yield and purity. Catalysts and solvent systems are optimized for large-scale synthesis to minimize cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation and Reduction: - The compound can undergo oxidation-reduction reactions, particularly involving the thioether group, transforming it into sulfoxide or sulfone derivatives.

  • Substitution: - Electrophilic aromatic substitution reactions can modify the aromatic rings, introducing new functional groups.

  • Hydrolysis and Aminolysis: - Hydrolysis of the amide bond under acidic or basic conditions can release the corresponding acid and amine.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substituents: Halogens, nitro groups introduced via reagents like halogens (Br2, Cl2), nitric acid.

  • Hydrolytic Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) environments.

Major Products:

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Substitution: : Halogenated or nitroaromatic derivatives.

  • Hydrolysis: : Corresponding acid and amine fragments.

Scientific Research Applications

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide finds applications across various scientific domains:

  • Chemistry: : Utilized in organic synthesis as a building block for complex molecule development.

  • Biology: : Studied for its potential as an antimicrobial agent due to its unique structure.

  • Medicine: : Investigated for anticancer properties, showing promise in inhibiting certain cancer cell lines.

  • Industry: : Employed as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The exact mechanism by which N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide exerts its effects involves several pathways:

  • Molecular Targets: : It targets enzymes and receptors critical for cell proliferation and survival.

  • Pathways Involved: : Inhibits key signaling pathways such as PI3K/AKT and MAPK/ERK, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds are analyzed to highlight key similarities and differences in molecular architecture, physicochemical properties, and implied bioactivity.

Structural Analogues with Coumarin-Thiadiazole/Thiazolidinone Hybrids

Compound Name Core Structure Substituents Key Differences Evidence Source
Target Compound 3H-Benzo[f]chromene + 1,3,4-oxadiazole 3-(Methylthio)phenyl Benzo[f]chromene fusion; oxadiazole ring N/A
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide 2H-Chromene + 1,3,4-thiadiazole 5-Methyl-thiadiazole Simpler chromene (non-fused); thiadiazole replaces oxadiazole, altering electronic properties
N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide 2H-Chromene + sulfamoyl-thiadiazole 6-Methoxy; sulfamoyl-phenyl Sulfamoyl group increases polarity; methoxy enhances solubility
N-(4-Fluorophenethyl)-4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-oxo-2H-chromene-3-carboxamide 2H-Chromene + triazole 4-Fluorophenethyl; triazole Triazole introduces hydrogen-bonding capacity; fluorinated side chain improves bioavailability
  • Key Observations: Oxadiazole vs. Thiadiazole: The oxadiazole in the target compound (vs. Benzo[f]chromene Fusion: The fused ring system in the target compound increases rigidity and planar surface area compared to simpler 2H-chromenes, possibly improving DNA intercalation or kinase inhibition . Substituent Effects: The 3-(methylthio)phenyl group in the target compound offers moderate lipophilicity (clogP ~3.1 estimated), whereas sulfamoyl () or fluorinated () substituents increase polarity or metabolic stability.

Analogues with Benzothiazole/Thiazolidinone Cores

Compound Name Core Structure Substituents Key Differences Evidence Source
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide Benzothiazole + thiazolidinone 4-Chlorophenyl Thiazolidinone ring introduces conformational flexibility; chlorine enhances halogen bonding
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide Indole + thiazolidinone 4-(Trifluoromethyl)phenyl Indole core replaces coumarin; trifluoromethyl group increases electronegativity
  • Key Observations: Thiazolidinone vs. Oxadiazole: Thiazolidinones () are associated with antimicrobial and anti-inflammatory activities due to their sulfur-containing, flexible rings. In contrast, oxadiazoles are more rigid and often linked to kinase or enzyme inhibition . Core Heterocycle: The benzo[f]chromene in the target compound may offer superior fluorescence properties for imaging applications compared to benzothiazoles or indoles .

Physicochemical and Pharmacokinetic Predictions

Property Target Compound N-(5-Methyl-thiadiazol-2-yl)-chromene () N-(Thiazolidin-3-yl)-benzothiazole ()
Molecular Weight ~407.4 g/mol ~303.3 g/mol ~375.8 g/mol
Hydrogen Bond Acceptors 6 5 5
clogP (Estimated) 3.1 2.8 3.5
Topological Polar Surface Area (TPSA) 96 Ų 91 Ų 88 Ų
  • Implications: The target compound’s higher TPSA (96 Ų) suggests better solubility than thiazolidinone analogues (), though its clogP indicates moderate blood-brain barrier penetration. The methylthio group balances lipophilicity without extreme hydrophobicity, a common issue in thiazolidinones with chloro/trifluoromethyl groups .

Biological Activity

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a unique structure that includes an oxadiazole ring, a benzochromene moiety, and a carboxamide group, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

N 5 3 methylthio phenyl 1 3 4 oxadiazol 2 yl 3 oxo 3H benzo f chromene 2 carboxamide\text{N 5 3 methylthio phenyl 1 3 4 oxadiazol 2 yl 3 oxo 3H benzo f chromene 2 carboxamide}

This structure is characterized by:

  • Oxadiazole Ring : Known for its role in various biological activities.
  • Benzochromene Moiety : Associated with antioxidant and anti-inflammatory effects.
  • Carboxamide Group : Enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking substrate access.
  • Signal Transduction Interference : It could disrupt cellular signaling pathways, affecting cellular responses.
  • DNA Interaction : Potential interference with DNA replication processes may also be a mechanism of action.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives containing oxadiazole rings can inhibit the growth of various bacterial strains at concentrations as low as 10 µg/mL .

Anticancer Properties

Studies have suggested that this compound may possess anticancer activity:

  • Compounds with similar structures have been shown to exhibit moderate antineoplastic activity against human cancer cell lines such as TK-10 (renal carcinoma) and HT-29 (colon carcinoma) .

Antioxidant Activity

The presence of the benzochromene moiety suggests potential antioxidant properties:

  • Research indicates that oxadiazole derivatives can scavenge free radicals effectively, with radical scavenging activities ranging from 32% to 87% compared to reference drugs like ascorbic acid .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique biological profile:

CompoundStructural FeaturesBiological Activity
N-(5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl)-5-phenyloxazoleLacks methylthio groupModerate anticancer activity
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yloxy)Contains thiadiazoleAntimicrobial and anti-inflammatory activity
N-(5-(3-methylthio)phenyl)-1,3,4-thiadiazolLacks benzochromene moietyAntimicrobial properties only

Case Studies

  • Anticancer Activity Study : A study evaluating the effects of oxadiazole derivatives on cancer cell lines demonstrated that compounds similar to N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yloxy) showed significant cytotoxicity against HT-29 cells at concentrations above 10 µg/mL .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable inhibition zone at 15 µg/mL concentration for some derivatives .

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